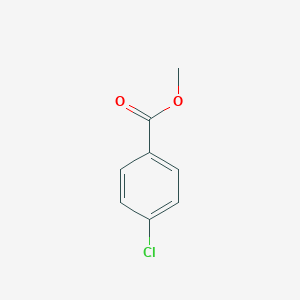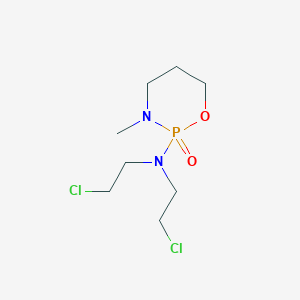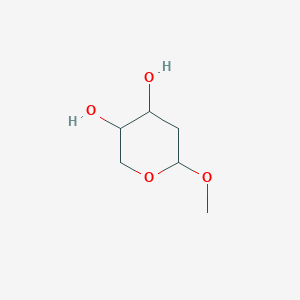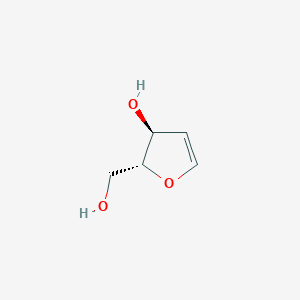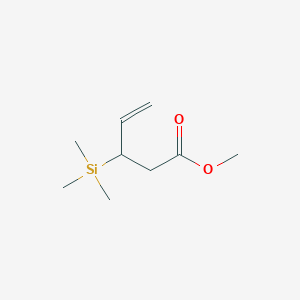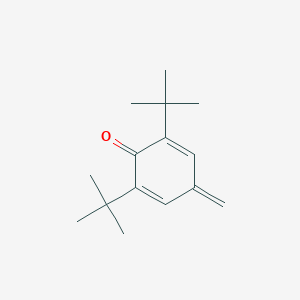
2,6-Di-tert-butyl-4-methylen-2,5-cyclohexadienon
Übersicht
Beschreibung
This compound is known for its role in causing haemorrhages in rats due to its interference with the vitamin K redox cycle . It is a highly reactive compound with significant implications in toxicology and pharmacology.
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone has several applications in scientific research:
Toxicology: It is used to study the haemorrhagic effects and the disruption of the vitamin K cycle.
Pharmacology: Researchers investigate its potential effects on blood coagulation factors and its role in drug metabolism.
Chemistry: The compound serves as a model for studying quinone methide reactivity and stability.
Wirkmechanismus
Target of Action
The primary target of BHT-Quinone Methide is the vitamin K redox cycle . This cycle plays a crucial role in the synthesis of several blood coagulation factors, including factors II (prothrombin), VII, IX, and X .
Mode of Action
BHT-Quinone Methide interacts with its targets by disturbing the vitamin K redox cycle . This disturbance leads to a decrease in the plasma concentrations of blood coagulation factors II, VII, IX, and X in a dose-dependent manner .
Biochemical Pathways
The compound affects the coagulation pathway by reducing the levels of several key factors. This reduction is believed to be due to the compound’s interference with the vitamin K redox cycle , which is essential for the synthesis of these coagulation factors.
Pharmacokinetics
BHT-Quinone Methide is an active metabolite of Butylated Hydroxytoluene (BHT) and is formed during BHT metabolism . This process is believed to involve the action of enzymes, particularly cytochrome P450 enzymes, in the liver.
Result of Action
The action of BHT-Quinone Methide results in a decrease in the plasma concentrations of blood coagulation factors II, VII, IX, and X . This decrease can lead to haemorrhages in rats .
Biochemische Analyse
Biochemical Properties
BHT-quinone methide interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit phylloquinone epoxide reductase, an enzyme involved in the vitamin K redox cycle . This interaction is believed to be one of the key biochemical reactions involving BHT-quinone methide .
Cellular Effects
BHT-quinone methide has been shown to have significant effects on cellular processes. In animal studies, it has been found to cause a decrease in blood coagulation factors II (prothrombin), VII, IX, and X in a dose-dependent manner . This suggests that BHT-quinone methide may influence cell signaling pathways and gene expression related to blood coagulation .
Molecular Mechanism
The molecular mechanism of BHT-quinone methide involves its interaction with enzymes and other biomolecules at the molecular level. It is believed to disturb the vitamin K redox cycle, which is crucial for the synthesis of several blood coagulation factors . This disturbance is likely due to the inhibition of phylloquinone epoxide reductase by BHT-quinone methide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BHT-quinone methide have been observed to change over time. For instance, a decrease in blood coagulation factors was observed 48 hours after administration of BHT-quinone methide in animal studies . This suggests that BHT-quinone methide may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of BHT-quinone methide have been found to vary with dosage in animal models. In rats, it caused a decrease in blood coagulation factors in a dose-dependent manner . At high doses, BHT-quinone methide has been associated with hemorrhages in rats .
Metabolic Pathways
BHT-quinone methide is involved in the vitamin K redox cycle, a metabolic pathway crucial for the synthesis of several blood coagulation factors . It is believed to disturb this pathway by inhibiting the enzyme phylloquinone epoxide reductase .
Vorbereitungsmethoden
The synthesis of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone typically involves the oxidation of butylated hydroxytoluene. . Industrial production methods may vary, but they generally involve similar oxidative processes to ensure the formation of the desired quinone methide structure.
Analyse Chemischer Reaktionen
2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone undergoes several types of chemical reactions, including:
Reduction: It can be reduced back to butylated hydroxytoluene under specific conditions.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is unique due to its specific structure and reactivity. Similar compounds include:
2,6-Di-tert-butyl-4-methylphenol (BHT): The parent compound from which 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is derived.
2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone: Another derivative with similar antioxidant properties.
These compounds share structural similarities but differ in their reactivity and biological effects.
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-methylidenecyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9H,1H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQCWPWUHZFKBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C)C=C(C1=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180707 | |
| Record name | 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2607-52-5 | |
| Record name | 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DI-TERT-BUTYL-4-METHYLENE-2,5-CYCLOHEXADIENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49860VI52B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



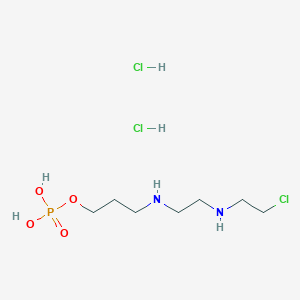

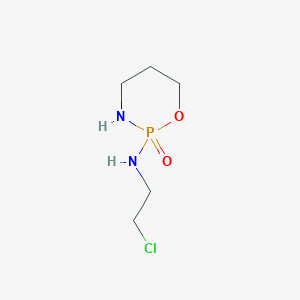
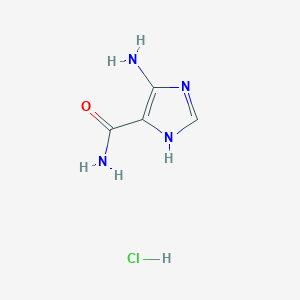
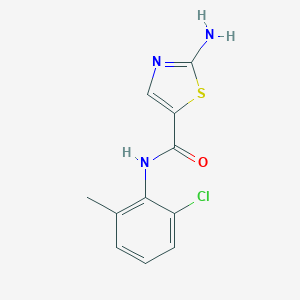
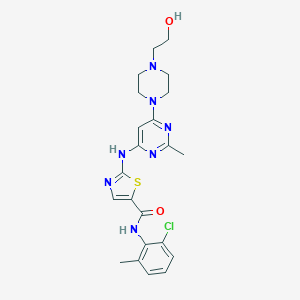
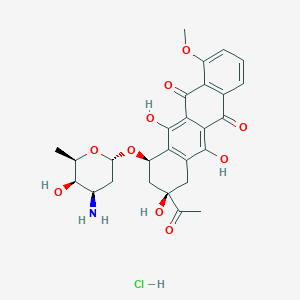
![4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B193340.png)
